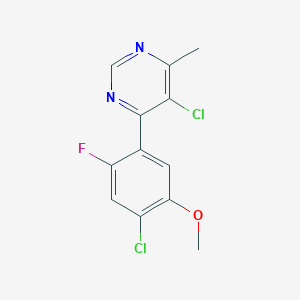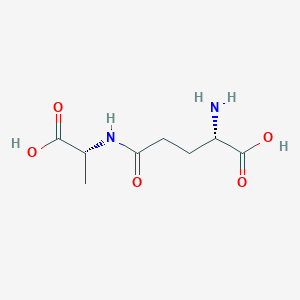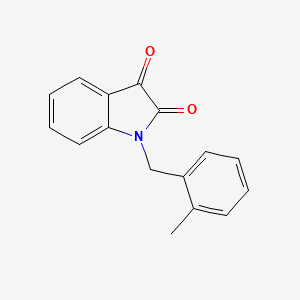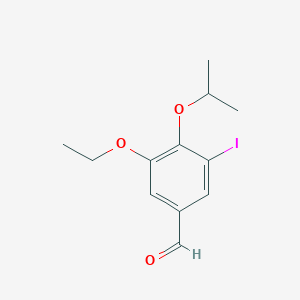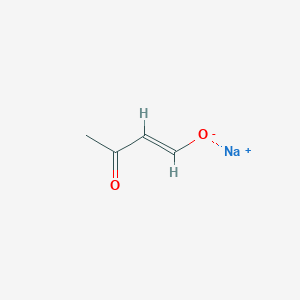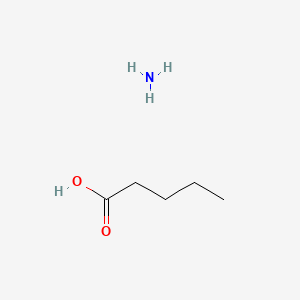![molecular formula C18H17N3O2 B3266473 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-32-1](/img/structure/B3266473.png)
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Übersicht
Beschreibung
This compound is a non-polymer and has a molecular weight of 307.346 . It is also known as ®-orteronel . Its formula is C18H17N3O2 and it has an isomeric SMILES representation as CNC(=O)c1ccc2cc(ccc2c1)[C@@]3(CCn4c3cnc4)O .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of readily available aminocarbonyl compounds and the Marckwald reaction . This two-step procedure can yield the product in high quantities .Molecular Structure Analysis
The molecule adopts an envelope conformation of the pyrrolidine ring . This might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis
The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles are highly selectively nitrated to the 2-position .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a formal charge of 0, an atom count of 40, a chiral atom count of 1, a bond count of 43, and an aromatic bond count of 16 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study by Demchenko et al. (2021) explored the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which showed promising antibacterial and antifungal activity against pathogens like Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans. This highlights the potential use of similar compounds in developing new antimicrobial agents (Demchenko et al., 2021).
Chemical Synthesis and Functionalization
- Gallagher and Adams (1989) reported on the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles for functionalization at C-7, which is relevant for the modification and synthesis of related compounds for various applications (Gallagher & Adams, 1989).
- Kavina et al. (2018) worked on the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, showcasing methods to introduce different functional groups into the core structure, which is crucial for creating diverse compounds with varying properties (Kavina et al., 2018).
Potential in Cancer Treatment
- Kaku et al. (2011) discovered a naphthylmethylimidazole derivative, closely related to your compound of interest, as a selective inhibitor for 17,20-lyase. This compound, named orteronel (TAK-700), showed potential in the treatment of castration-resistant prostate cancer, demonstrating the application of such compounds in cancer therapy (Kaku et al., 2011).
Applications in Organic Chemistry
- The work of Goto et al. (1991) on synthesizing various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones illustrates the versatility of these compounds in organic synthesis, potentially leading to the creation of new materials or pharmaceuticals (Goto et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
This compound and similar compounds have shown potential in various applications. For example, they have been used in ionic liquid designs due to their versatility and relatively high stability . They also provide stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Eigenschaften
IUPAC Name |
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide | |
CAS RN |
426219-23-0 | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



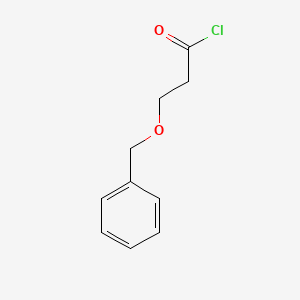

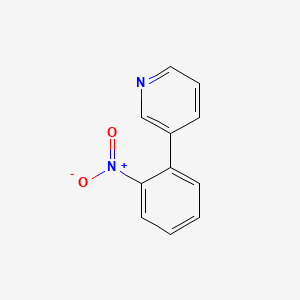

![3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B3266426.png)
